2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid
Description
Key Structural Parameters
The carboxylic acid group adopts a planar configuration, enabling hydrogen bonding, while the fused cyclopropane-furan system introduces steric constraints.
Properties
IUPAC Name |
2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-6-4-7(6)10-2-3-11(15-10)8-5-9(8)12(13)14/h2-3,6-9H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYYDFPEYUTJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C3CC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218328-99-4 | |
| Record name | 2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a furan derivative. One common method includes the reaction of 2-methylcyclopropyl bromide with a furan-2-carboxylic acid derivative under basic conditions . The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the furan ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the interactions of furan derivatives with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The furan ring and cyclopropane moiety may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-1-carboxylic Acid Derivatives
Compounds such as (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-97-1) and (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-86-8) share the cyclopropane-carboxylic acid core but differ in stereochemistry and substituents:
| Compound | Molecular Formula | Key Features | Stereochemistry |
|---|---|---|---|
| Target Compound (CID 43810272) | C₁₂H₁₄O₃ | Furan + methylcyclopropyl substituent | Not specified |
| (1R,2R)-2-(methoxycarbonyl) derivative | C₆H₈O₄* | Methoxycarbonyl (-COOCH₃) substituent | (1R,2R) configuration |
| (1R,2S)-2-(methoxycarbonyl) derivative | C₆H₈O₄* | Methoxycarbonyl (-COOCH₃) substituent | (1R,2S) configuration |
Key Differences :
- Stereochemical variations in the methoxycarbonyl derivatives (e.g., (1R,2R) vs. (1R,2S)) may alter solubility or metabolic stability .
Heterocyclic Cyclopropane Carboxylic Acids
2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (Ref: 10-F703690) replaces the furan ring with a pyrimidine-dione system:
| Compound | Heterocycle | Functional Groups | Bioactivity Relevance |
|---|---|---|---|
| Target Compound (CID 43810272) | Furan | Carboxylic acid, methylcyclopropyl | Underexplored |
| Pyrimidine-dione derivative | Pyrimidine | Carboxylic acid, ketone, methylcyclopropyl | Potential nucleoside analog |
Key Differences :
- The pyrimidine-dione derivative’s conjugated system may improve UV absorption or metal chelation capabilities. However, its discontinuation in commercial catalogs (e.g., CymitQuimica) limits accessibility .
Beta-Lactam Antibiotics with Cyclopropane Moieties
Compounds like (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () feature fused bicyclic systems with beta-lactam rings. These are structurally more complex and target bacterial penicillin-binding proteins:
| Compound | Core Structure | Functional Complexity | Application |
|---|---|---|---|
| Target Compound (CID 43810272) | Furan-cyclopropane | Moderate | Synthetic intermediate |
| Beta-lactam derivatives | Bicyclic beta-lactam | High (amide, thiazolidine, carboxy groups) | Antibacterial agents |
Research Findings and Data Analysis
Collision Cross-Section (CCS) Data for the Target Compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 207.10158 | 128.5 |
| [M+Na]⁺ | 229.08352 | 141.0 |
| [M-H]⁻ | 205.08702 | 144.2 |
The CCS values suggest moderate polarity, aligning with its mixed hydrophobic (cyclopropane) and polar (carboxylic acid) domains. These properties may favor membrane permeability in drug design .
Stereochemical and Functional Group Impact
Biological Activity
2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is a complex organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. This compound is notable for its unique structural features, including a furan ring and cyclopropane moieties, which may influence its biological activity. The exploration of its biological properties is essential for understanding its potential applications in various fields, including pharmacology and agricultural science.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H14O3
- SMILES : CC1CC1C2=CC=C(O2)C3CC3(=O)O
- InChI : InChI=1S/C12H14O3/c1-6-4-7(6)10-2-3-11(15-10)8-5-9(8)12(13)14/h2-3,6-9H,4-5H2,1H3,(H,13,14)
The precise mechanism of action for 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid is not well-documented. However, it is hypothesized that its biological effects may be mediated through interactions with specific enzymes or receptors due to its structural characteristics. The furan ring and cyclopropane moiety are believed to play critical roles in these interactions, potentially influencing binding affinity and specificity.
Ethylene Biosynthesis Inhibition
Cyclopropanecarboxylic acids have been studied for their role in inhibiting ethylene biosynthesis in plants. Specifically, structural analogs of 1-amino-cyclopropane-1-carboxylic acid (ACC), such as cyclopropane dicarboxylic acid derivatives, have demonstrated inhibitory effects on the enzyme ACO2 (1-aminocyclopropane-1-carboxylate oxidase), which is crucial for ethylene production . This suggests that 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid may also possess similar inhibitory capabilities.
Molecular Docking Studies
Molecular docking studies conducted on related compounds have shown promising results regarding their interactions with ACO2. For example, various cyclopropanecarboxylic acid derivatives exhibited significant binding affinities, with binding constants ranging from to M . These findings suggest that 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid could be evaluated for similar interactions.
| Compound | Binding Constant (K)(M) | ΔG (kcal/mol) |
|---|---|---|
| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | |
| (E)-1-amino-2-phenyl-cyclopropane-1-carboxylic acid | -6.4 | |
| Methylcyclopropane | -3.1 |
Case Studies
While direct case studies on 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid are scarce, related research highlights the potential of cyclopropanecarboxylic acids in agricultural applications as inhibitors of ethylene biosynthesis, which can delay fruit ripening and enhance post-harvest quality .
Q & A
Q. What are the key structural features influencing the reactivity of this compound?
The compound’s reactivity is governed by its cyclopropane ring strain, the electron-rich furan moiety, and the carboxylic acid group. Substituent positions (e.g., methylcyclopropyl on the furan ring) modulate steric hindrance and electronic effects. For example, trans-configurations in cyclopropane derivatives exhibit distinct reactivity compared to cis-isomers due to stereoelectronic factors . Comparative structural analysis (see table in ) highlights how substituent placement affects hydrogen-bonding capacity and interaction with biological targets.
Q. What synthetic routes are commonly used to prepare cyclopropane-furan carboxylic acids?
Synthesis typically involves:
- Cyclopropanation : Using dihalocarbene additions to alkenes or transition-metal-catalyzed methods.
- Furan functionalization : Electrophilic substitution (e.g., Friedel-Crafts alkylation) to attach methylcyclopropyl groups.
- Carboxylic acid introduction : Hydrolysis of nitriles or oxidation of alcohol precursors. Key reagents include potassium tert-butoxide for cyclopropanation and Pd/C for catalytic hydrogenation .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : To confirm cyclopropane ring integrity and substituent positions (e.g., H NMR coupling constants for ring strain analysis).
- X-ray crystallography : For resolving stereochemical configurations.
- HPLC-MS : To assess purity and detect degradation products, especially under acidic/basic conditions .
Advanced Research Questions
Q. How do stereochemical variations in cyclopropane derivatives affect biological activity?
Stereochemistry dictates binding affinity to enzymes or receptors. For instance, trans-isomers of cyclopropane-carboxylic acids may exhibit stronger inhibition of bacterial enolase compared to cis-forms due to optimal spatial alignment with active sites. Comparative studies should use chiral chromatography (e.g., HPLC with amylose-based columns) to isolate enantiomers before bioactivity assays .
Q. What methodological strategies mitigate data contradictions in biological activity studies?
Contradictions often arise from:
- Solvent effects : Polar solvents may stabilize zwitterionic forms, altering bioavailability. Standardize solvent systems (e.g., DMSO:PBS ratios).
- Assay conditions : Adjust pH to mimic physiological environments, as the carboxylic acid group’s ionization state impacts target binding.
- Control experiments : Include structurally analogous compounds (e.g., 3-phenylcyclopropane-1-carboxylic acid) to isolate substituent-specific effects .
Q. How can oxidation reactions be optimized to prevent cyclopropane ring opening?
- Reagent selection : Use mild oxidants like TEMPO/NaClO to avoid ring strain relief.
- Temperature control : Maintain reactions below 40°C to limit thermal decomposition.
- Monitoring : Employ in-situ FTIR to detect early signs of ring-opening (e.g., loss of cyclopropane C-H stretching signals at ~3000 cm) .
Q. What safety protocols are critical for handling cyclopropane derivatives under high-temperature conditions?
- Ventilation : Use fume hoods with >100 ft/min face velocity to prevent vapor accumulation.
- Static control : Ground equipment and use conductive containers to avoid ignition from static discharge.
- Decomposition mitigation : Avoid temperatures >100°C; thermal degradation may release toxic gases (e.g., CO) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
